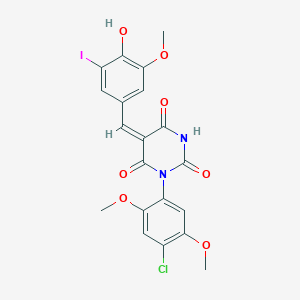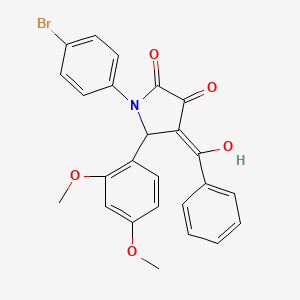
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It has been observed to inhibit the growth of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.
Pharmacokinetics
The compound’s solubility in established processing solvents suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, specifically the formation of bacterial biofilms . This can prevent the establishment of bacterial infections and aid in the treatment of existing infections.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound is generally considered to be air stable , which can affect its storage and handling. Additionally, the compound’s antibacterial activity may be influenced by factors such as the presence of other substances, pH, and temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its fluorescent properties, which make it a useful probe for studying protein-ligand interactions. Additionally, its reactivity with amino acids and potential as a catalyst make it a valuable reagent for organic synthesis. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including further studies on its mechanism of action and potential as an anticancer agent. Additionally, its use as a catalyst for organic reactions could be further explored, particularly in the synthesis of heterocyclic compounds. Finally, its potential toxicity could be further studied to determine safe levels of exposure in lab experiments.
Applications De Recherche Scientifique
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in various scientific research applications, including as a fluorescent probe for protein-ligand interactions, as a reagent for the detection of amino acids, and as a catalyst for organic reactions. Its fluorescent properties make it a useful tool for studying protein-ligand interactions, while its reactivity with amino acids makes it a valuable reagent for detecting these compounds. Additionally, this compound has been studied for its potential use as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(12,13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOZWINFHCFYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetyl-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920215.png)
![1-(3-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920217.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920226.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3920233.png)
![3-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3920236.png)
![methyl 4-[5-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B3920240.png)
![N-{2-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B3920243.png)


![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920287.png)

![1-(3-fluorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920313.png)
![2-{4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3920317.png)